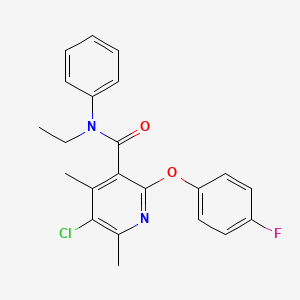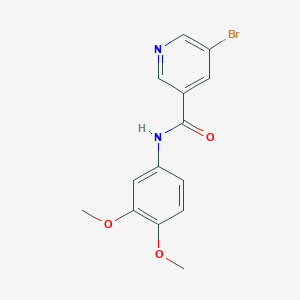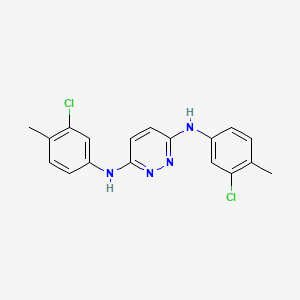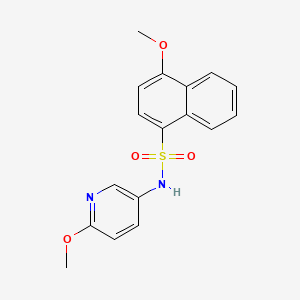
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a complex organic compound with the molecular formula C22H20ClFN2O2 This compound is known for its unique structural features, which include a pyridine ring substituted with various functional groups such as chloro, ethyl, fluorophenoxy, dimethyl, and phenyl groups
Méthodes De Préparation
The synthesis of 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The chloro, ethyl, fluorophenoxy, dimethyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve halogenation, alkylation, and arylation processes.
Final Assembly: The final step involves coupling the substituted pyridine ring with the carboxamide group under controlled conditions to form the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and advanced reaction techniques.
Analyse Des Réactions Chimiques
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation to fully understand its mode of action.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide stands out due to its unique combination of substituents. Similar compounds may include:
5-chloro-N-ethyl-2-(4-chlorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide: Differing by the presence of a chlorophenoxy group instead of a fluorophenoxy group.
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-methylpyridine-3-carboxamide: Differing by the presence of a methyl group instead of a phenyl group.
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
Propriétés
Formule moléculaire |
C22H20ClFN2O2 |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-4-26(17-8-6-5-7-9-17)22(27)19-14(2)20(23)15(3)25-21(19)28-18-12-10-16(24)11-13-18/h5-13H,4H2,1-3H3 |
Clé InChI |
OESSJXHDKWOOLE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-2-fluorobenzamide](/img/structure/B15005540.png)
![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)

![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)

